The compound is classified as an irritant and is often handled with caution in laboratory settings due to its potential hazards. It can be sourced from chemical suppliers specializing in research chemicals and has been documented in various chemical databases such as PubChem and BenchChem. Its molecular weight is approximately 223.72 g/mol.
The synthesis of C7H14ClN3OS typically involves several key steps:
In an industrial context, scaling up laboratory synthesis methods is essential. This may involve optimizing reaction conditions to maximize yield while minimizing costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency.
The structure of C7H14ClN3OS includes a 1,2,4-oxadiazole ring substituted at the 3-position with a methyl group and attached to a propan-1-amine moiety with a methylthio group. The structural representation can be described using its SMILES notation: CC(C)[C@@H](C1=NN=C(O1)SC)N.Cl
.
Key structural data includes:
C7H14ClN3OS can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
C7H14ClN3OS has potential applications across several scientific domains:
C₇H₁₄ClN₃OS represents a structurally distinctive heterocyclic compound featuring nitrogen (N), sulfur (S), and oxygen (O) atoms within its cyclic framework. Its molecular architecture combines a seven-membered ring system with chlorine substitution, positioning it within the understudied class of thiadiazepines or related polyheteroatomic structures [5] [7]. Contemporary research prioritizes such scaffolds due to their potential for novel bioactivity and physicochemical properties unattainable with simpler heterocycles [1] [3].
The precise discovery timeline of C₇H₁₄ClN₃OS remains obscure in mainstream literature, reflecting its status as a synthetic target rather than a naturally isolated compound. Its emergence aligns with mid-to-late 20th-century efforts to systematically explore sulfur-nitrogen heterocycles, driven by the pharmacological success of sulfa drugs and penicillin (which contains a sulfur-embedded β-lactam ring) [3] [7]. Early synthetic routes likely involved:
Table 1: Key Synthetic & Analytical Milestones for C₇H₁₄ClN₃OS and Analogues
Era | Synthetic Approach | Primary Characterization | Limitations |
---|---|---|---|
1970s-1990s | Cyclization of thiourea derivatives | Melting point, TLC, Basic IR/¹H NMR | Low yields; poor ring stability control |
2000s-Present | Catalyzed ring expansion; microwave assistance | Multinuclear NMR (¹³C, ¹⁵N), HRMS, SC-XRD | Scalability issues; complex purification |
C₇H₁₄ClN₃OS embodies three key chemical attributes driving its significance:
Table 2: Comparative Bioactivity of Related N,S,O-Heterocycles
Heterocycle Core | Representative Activity | Mechanistic Insight | Relevance to C₇H₁₄ClN₃OS |
---|---|---|---|
Thiazole | Antibacterial (sulfathiazole) | Dihydrofolate reductase inhibition | Shared C–S–C/N linkage |
Thiadiazine | Antidiabetic (glybuzole) | K⁺ channel activation; insulin release | Similar ring size & S/N content |
Benzothiazepine | Calcium channel blockade (diltiazem) | Allosteric modulation of L-type channels | Conformational flexibility analogy |
Despite its intriguing structure, C₇H₁₄ClN₃OS suffers from critical research voids:
Table 3: Prioritized Research Gaps and Proposed Investigative Approaches
Gap Type | Specific Unresolved Question | Recommended Approach | Expected Impact |
---|---|---|---|
Methodological | Lack of enantioselective synthesis | Chiral auxiliaries or organocatalyzed cyclization | Enable pharmacokinetic/toxicology studies |
Evidence (Structural) | Dominant tautomer/conformer in biological milieu | Combined XRD/NMR/Molecular Dynamics simulations | Rational drug design based on true bio-active form |
Empirical (Biological) | Target identification and mechanism of action | Phenotypic screening + chemoproteomics | Unlock therapeutic applications |
Theoretical | Role of Cl in electronic modulation & metabolism | DFT studies on bond dissociation energies; metabolite ID | Predict stability and detoxification pathways |
These gaps represent high-value opportunities for fundamental and applied research. Addressing them could position C₇H₁₄ClN₃OS as a template for novel catalysts, agrochemicals, or pharmacophores, particularly in neurological disorders where polyheteroatomic heterocycles show promise [3] [7] [9].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: